molecular formula C9H15NO B14336320 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol CAS No. 105731-48-4

3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol

Katalognummer: B14336320
CAS-Nummer: 105731-48-4
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: VFNJNTQQUAWSLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is a bicyclic compound featuring a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of suitable precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Dimethyl-2-azabicyclo[222]oct-5-en-2-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

105731-48-4

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

2-hydroxy-3,3-dimethyl-2-azabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C9H15NO/c1-9(2)7-3-5-8(6-4-7)10(9)11/h3,5,7-8,11H,4,6H2,1-2H3

InChI-Schlüssel

VFNJNTQQUAWSLE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(N1O)C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.